Cas no 827031-39-0 (1,4-Benzenediamine, N,N,N'-trimethyl-N'-(2-methyl-4-quinazolinyl)-)

827031-39-0 structure
Product name:1,4-Benzenediamine, N,N,N'-trimethyl-N'-(2-methyl-4-quinazolinyl)-
1,4-Benzenediamine, N,N,N'-trimethyl-N'-(2-methyl-4-quinazolinyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzenediamine, N,N,N'-trimethyl-N'-(2-methyl-4-quinazolinyl)-
- 1-N,1-N,4-N-trimethyl-4-N-(2-methylquinazolin-4-yl)benzene-1,4-diamine
- PSBCEFQRMKLLLK-UHFFFAOYSA-N
- (4-Dimethylamino-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
- SCHEMBL3115859
- CHEMBL475846
- 827031-39-0
- DTXSID80464868
-
- Inchi: InChI=1S/C18H20N4/c1-13-19-17-8-6-5-7-16(17)18(20-13)22(4)15-11-9-14(10-12-15)21(2)3/h5-12H,1-4H3
- InChI Key: PSBCEFQRMKLLLK-UHFFFAOYSA-N
- SMILES: CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)N(C)C
Computed Properties
- Exact Mass: 292.16879665g/mol
- Monoisotopic Mass: 292.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 4.1
1,4-Benzenediamine, N,N,N'-trimethyl-N'-(2-methyl-4-quinazolinyl)- Related Literature
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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